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Abstract

LAS195319 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kd)
isoform, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell
survival, proliferation, and differentiation, and its dysregulation is implicated in various
inflammatory diseases and cancers. LAS195319's high selectivity for the & isoform suggests its
potential as a therapeutic agent with a favorable safety profile, minimizing off-target effects
associated with pan-PI3K inhibitors. This guide provides a comprehensive overview of the
chemical structure, physicochemical properties, mechanism of action, and preclinical data of
LAS195319.

Chemical Structure and Physicochemical Properties

LAS195319 is a complex heterocyclic molecule with the chemical name N-[4-(4-{[(1S)-1-(5-
Methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1][2][3]triazin-2-yl)ethyl]amino}-7H-pyrrolo[2,3-
d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide.

Table 1: Physicochemical Properties of LAS195319
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Property Value

CAS Number 1605328-04-8
Molecular Formula C29H26N1003S
Formula Weight 594.65 g/mol

CC1=C2C(=0)N(C(=NN2C=C1)C(C)NC3=NC=
SMILES NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(
=0)(=0)N)C7=CC=CC=C7

Mechanism of Action and Signaling Pathway

LAS195319 exerts its pharmacological effect by selectively inhibiting the PI3K& isoform,
thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to
phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels
prevents the activation of downstream signaling molecules, most notably the serine/threonine
kinase Akt (also known as Protein Kinase B). This interruption of the PI3K/Akt/mTOR signaling
cascade ultimately leads to the inhibition of cellular processes that are dependent on this
pathway, such as cell growth, proliferation, and survival.
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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of LAS195319.

In Vitro Potency and Selectivity

LAS195319 has demonstrated high potency against the PI3Kd isoform. The selectivity of
LAS195319 is a key attribute, as it minimizes the potential for side effects associated with the
inhibition of other PI3K isoforms that play critical roles in normal cellular functions.
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Table 2: In Vitro Inhibitory Activity of LAS195319 against PI3K Isoforms

PI3K Isoform IC50 (nM)
PI3K& 0.5

PI3Ky >10
PI3KB >10

PI3Ka >1000

Data represents typical values and may vary between different assay conditions.

Experimental Protocols
In Vitro PI3BK Enzyme Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LAS195319 against
the different PI3K isoforms.

Methodology:

Recombinant human PI3K isoforms (a, 3, y, and d) are used.

e The kinase activity is measured using a lipid kinase assay, which quantifies the
phosphorylation of the substrate phosphatidylinositol (PI) or a synthetic analog.

o LAS195319 is serially diluted and pre-incubated with the respective PI3K isoform.
e The kinase reaction is initiated by the addition of ATP and the lipid substrate.

e The amount of phosphorylated product is determined, often using a luminescence-based
detection method.

e IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.
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Figure 2: Workflow for the in vitro PI3K enzyme assay.

Cellular pAkt Inhibition Assay in THP-1 Cells

Objective: To assess the cellular potency of LAS195319 by measuring the inhibition of Akt
phosphorylation in a relevant cell line.
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Methodology:

The human monocytic cell line, THP-1, which endogenously expresses PI3KJ, is utilized.

Cells are cultured and then stimulated with macrophage colony-stimulating factor (M-CSF) to
activate the PI3K pathway, leading to the phosphorylation of Akt at Ser473 and Thr308.

Cells are pre-treated with varying concentrations of LAS195319 prior to M-CSF stimulation.

Following stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt) and total
Akt are quantified using methods such as ELISA, Western blotting, or bead-based
immunoassays.

The ratio of pAkt to total Akt is calculated, and the IC50 value for the inhibition of pAkt is
determined.

In Vivo Ovalbumin (OVA)-Induced Airway Inflammation
Model in Brown Norway Rats

Objective: To evaluate the in vivo efficacy of LAS195319 in a preclinical model of allergic

airway inflammation.

Methodology:

Brown Norway rats, a strain known to develop a robust allergic response, are sensitized to
the allergen ovalbumin (OVA) through intraperitoneal injections.

Following sensitization, the rats are challenged with an aerosolized solution of OVA to induce
airway inflammation.

LAS195319 is administered to the animals, typically via inhalation, prior to the OVA
challenge.

At a specified time point after the challenge, bronchoalveolar lavage (BAL) fluid is collected
to assess the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
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e Lung tissue may also be collected for histopathological analysis to evaluate the extent of
inflammation and mucus production.

e The efficacy of LAS195319 is determined by its ability to reduce the number of inflammatory
cells in the BAL fluid and ameliorate other markers of airway inflammation compared to a
vehicle-treated control group.

Preclinical Pharmacokinetics and
Pharmacodynamics

Detailed preclinical pharmacokinetic and pharmacodynamic data for LAS195319 are not yet
publicly available in comprehensive tables. However, its development as an inhaled therapeutic
suggests a focus on achieving high local concentrations in the lungs with minimal systemic
exposure to reduce the risk of systemic side effects. The pharmacodynamic effects are
expected to correlate with the inhibition of the PI3K/Akt/mTOR pathway in target inflammatory
cells within the respiratory tract.

Synthesis

A detailed, step-by-step synthesis protocol for LAS195319 is proprietary information. However,
the synthesis of the core pyrrolo[2,1-f][1][2][3]triazine scaffold generally involves the
construction of the fused ring system from appropriately substituted pyrrole and triazine
precursors. The subsequent elaboration of this core with the necessary side chains would lead
to the final compound.

Conclusion

LAS195319 is a highly potent and selective PI3Kd inhibitor with a promising preclinical profile
for the treatment of inflammatory respiratory diseases. Its mechanism of action, centered on
the inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its
therapeutic potential. Further clinical investigation is warranted to establish its safety and
efficacy in human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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